molecular formula C17H15ClN2O4S3 B11406329 N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine

Cat. No.: B11406329
M. Wt: 443.0 g/mol
InChI Key: JAYHXWBIVWTJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring substituted with benzyl, chlorobenzenesulfonyl, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the benzyl, chlorobenzenesulfonyl, and methanesulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The benzyl and chlorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-chlorobenzenesulfonamide: A related compound with similar structural features but different functional groups.

    N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-ethyl-1,3-thiazol-5-amine: Another thiazole derivative with variations in the sulfonyl groups.

Uniqueness

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15ClN2O4S3

Molecular Weight

443.0 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C17H15ClN2O4S3/c1-26(21,22)17-20-16(27(23,24)14-9-7-13(18)8-10-14)15(25-17)19-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3

InChI Key

JAYHXWBIVWTJCG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.